molecular formula C8H10BrNS B8309265 3-Bromo-2-(isopropylthio)pyridine

3-Bromo-2-(isopropylthio)pyridine

Cat. No.: B8309265
M. Wt: 232.14 g/mol
InChI Key: CMMOGNGOCXFZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-(isopropylthio)pyridine is a brominated pyridine derivative with an isopropylthio (-S-iPr) substituent at the 2-position and a bromine atom at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of heterocyclic frameworks. Its structure combines the electron-withdrawing bromine atom with the sterically bulky isopropylthio group, which influences reactivity and selectivity in catalytic processes .

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

3-bromo-2-propan-2-ylsulfanylpyridine

InChI

InChI=1S/C8H10BrNS/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3

InChI Key

CMMOGNGOCXFZNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C=CC=N1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varying Thioether Substituents

Thioether substituents significantly alter the electronic and steric properties of bromopyridines. Key comparisons include:

Compound Name Substituents Molecular Formula Key Properties/Applications CAS/Reference
3-Bromo-2-(isopropylthio)pyridine -S-iPr (2), -Br (3) C₈H₁₀BrNS High steric hindrance; used in selective coupling reactions Not explicitly listed
3-Bromo-2-(methylthio)pyridine -S-Me (2), -Br (3) C₆H₆BrNS Smaller substituent; higher reactivity in electrophilic substitutions Not explicitly listed
3-Bromo-2-chloro-6-(methylthio)pyridine -S-Me (6), -Br (3), -Cl (2) C₆H₅BrClNS Dual halogenation enhances electrophilicity; used in agrochemical synthesis 1809158-14-2

Key Findings :

  • The isopropylthio group in this compound provides greater steric bulk compared to methylthio analogues, reducing unwanted side reactions in cross-couplings .
  • Methylthio derivatives exhibit faster reaction kinetics in SNAr (nucleophilic aromatic substitution) due to lower steric demand .

Halogenated Pyridines with Diverse Halogen Patterns

Variations in halogen type and position modulate reactivity and applications:

Compound Name Halogen Substituents Molecular Formula Key Properties/Applications CAS/Reference
This compound -Br (3) C₈H₁₀BrNS Bromine enables Suzuki-Miyaura couplings Not explicitly listed
2-Bromo-3-methylpyridine -Br (2), -Me (3) C₆H₆BrN Methyl group enhances stability; used in pharmaceutical intermediates 3430-17-9
6-Bromo-2-chloro-4-iodopyridin-3-amine -Br (6), -Cl (2), -I (4) C₅H₃BrClIN₂ Multi-halogenation allows sequential functionalization HB194 series

Key Findings :

  • Bromine at the 3-position (as in this compound) facilitates regioselective cross-couplings, whereas chlorine or iodine substituents enable sequential halogen exchange reactions .
  • Methyl groups (e.g., in 2-Bromo-3-methylpyridine) improve thermal stability but reduce electrophilicity compared to thioether-substituted analogues .

Derivatives with Functionalized Side Chains

Substituents like hydroxyl, amine, or silyl groups expand utility in materials science and drug discovery:

Compound Name Functional Groups Molecular Formula Key Properties/Applications CAS/Reference
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine -NH₂ (2), -C≡C-SiMe₃ (3), -Br (5) C₁₁H₁₄BrN₂Si Silyl-protected alkyne for click chemistry Listed on pg. 139
2-Bromo-6-(hydroxymethyl)pyridin-3-ol -OH (3), -CH₂OH (6), -Br (2) C₆H₆BrNO₂ Polar groups enhance solubility; precursor for bioconjugates Listed on pg. 180

Key Findings :

  • Polar substituents (e.g., -OH, -NH₂) increase water solubility but may complicate purification steps .
  • Bulky silyl groups (e.g., -C≡C-SiMe₃) stabilize reactive intermediates in multi-step syntheses .

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